molecular formula C16H16N4O B2578205 4-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)butanamide CAS No. 2034583-97-4

4-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)butanamide

Cat. No. B2578205
CAS RN: 2034583-97-4
M. Wt: 280.331
InChI Key: HEBRSFFAVBPMJC-UHFFFAOYSA-N
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Description

“4-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)butanamide” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have been found to possess diverse biological potential, including promising anticancer activity .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology . They have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines exhibit excellent thermal stability . They also have significant photophysical properties . The electronic structure analysis based on DFT and TD-DFT calculations revealed that EDGs at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .

Scientific Research Applications

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines, related to "4-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)butanamide," are analogues of purines demonstrating significant A1 adenosine receptor affinity. Synthesis of such compounds explores the effect of substituents on the N1 and N5 positions to enhance receptor activity. This highlights the compound's potential in developing therapeutics targeting adenosine receptors (Harden, Quinn, & Scammells, 1991).

Antimicrobial Applications

Compounds derived from 3-oxo-N-(pyrimidin-2-yl)butanamide, a structure closely related to "this compound," have shown moderate antimicrobial activity. The synthesis of new derivatives incorporating pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole suggests their utility in combating microbial infections (Farag, Kheder, & Mabkhot, 2009).

Anti-inflammatory and Antiulcerogenic Properties

Pyrazolo[1,5-a]pyrimidines, particularly those with modifications at the 4 and 3 positions, have been investigated for their anti-inflammatory properties. Notably, some derivatives exhibit significant activity with minimal ulcerogenic effects, indicating their potential as safer anti-inflammatory drugs (Auzzi, Bruni, Cecchi, Costanzo, Vettori, Pirisino, Corrias, Ignesti, Banchelli, & Raimondi, 1983).

Anticancer and Anti-5-lipoxygenase Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship studies provide insights into the potential of these compounds as therapeutic agents against cancer and inflammatory conditions (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Future Directions

The anticancer potential and enzymatic inhibitory activity of pyrazolo[1,5-a]pyrimidines highlight the possibility of new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . This could lead to the development of novel pyrimidines with higher selectivity as anticancer agents .

properties

IUPAC Name

4-phenyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c21-16(8-4-7-13-5-2-1-3-6-13)19-14-11-17-15-9-10-18-20(15)12-14/h1-3,5-6,9-12H,4,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBRSFFAVBPMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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